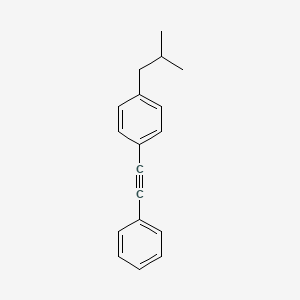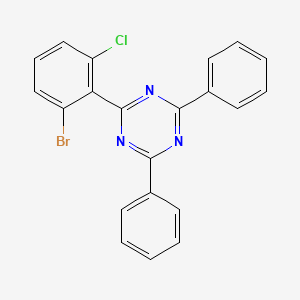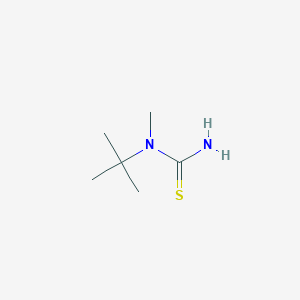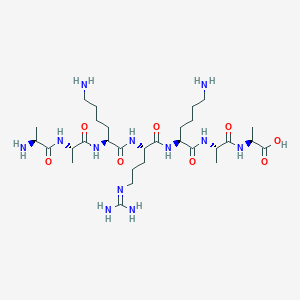
2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 4th position on the quinazoline ring.
Preparation Methods
The synthesis of 2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis reactions .
Chemical Reactions Analysis
2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinazoline derivatives have shown significant biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties . This compound has been studied for its potential as a cytotoxic agent against cancer cell lines .
Mechanism of Action
The mechanism of action of 2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- involves its interaction with molecular targets and pathways within cells. For example, quinazoline derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes such as DNA replication and protein synthesis . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- can be compared with other similar compounds, such as:
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one: This compound has shown potent cytotoxic activity and is about twice as potent as Erlotinib in certain cancer cell lines.
6-Bromo-4-phenyl-2(1H)-quinazolinone: This compound has been studied for its potential as an anticancer agent.
The uniqueness of 2-Quinazolinecarboxaldehyde, 6-bromo-4-phenyl- lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
676269-73-1 |
|---|---|
Molecular Formula |
C15H9BrN2O |
Molecular Weight |
313.15 g/mol |
IUPAC Name |
6-bromo-4-phenylquinazoline-2-carbaldehyde |
InChI |
InChI=1S/C15H9BrN2O/c16-11-6-7-13-12(8-11)15(18-14(9-19)17-13)10-4-2-1-3-5-10/h1-9H |
InChI Key |
HSNOLUJHJQLKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)
![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)


![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)
